molecular formula C22H21F3N6O B2836132 (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1421468-03-2

(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Número de catálogo: B2836132
Número CAS: 1421468-03-2
Peso molecular: 442.446
Clave InChI: CEHJCHLDTOEVQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . It’s a part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . Another study mentioned the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine linked to a pyrimidine by a bond . In one study, single crystals were developed for a similar compound . Another study mentioned that only N4 amine and N5 amide nitrogen atoms are protonated .

Aplicaciones Científicas De Investigación

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed nonaqueous capillary electrophoretic separation for imatinib mesylate and related compounds, including those structurally similar to the chemical . This method is promising for quality control of imatinib, indicating potential applications in analyzing and controlling the quality of medications with similar compounds (Lei Ye et al., 2012).

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, an antineoplastic tyrosine kinase inhibitor structurally related to the compound, was studied for its metabolism in chronic myelogenous leukemia patients. This research identified the main metabolic pathways of flumatinib, revealing insights into how similar compounds might be processed in humans (Aishen Gong et al., 2010).

Pharmacokinetics in Rat, Dog, and Human

The pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to the compound was explored, providing comprehensive insights into its disposition, metabolism, and elimination in rats, dogs, and humans. This research aids in understanding the pharmacokinetic profile of similar compounds (Raman K. Sharma et al., 2012).

Development of HPLC Determination

A study developed a new HPLC method for determining related substances in a novel anticonvulsant agent, showcasing the method's efficacy in identifying and quantifying potential impurities in pharmaceuticals containing similar compounds (H. Severina et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the kinase from transferring a phosphate group to its target proteins, thereby inhibiting the activation of these proteins and the downstream cellular processes they control.

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. These enzymes play a crucial role in the regulation of cell growth and proliferation, so their inhibition can lead to the suppression of these processes. This makes tyrosine kinase inhibitors like this compound potentially useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity, leading to the suppression of cell growth and proliferation . This can have a therapeutic effect in diseases characterized by abnormal cell growth, such as leukemia .

Propiedades

IUPAC Name

[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O/c1-15-27-19(29-18-8-4-5-9-26-18)14-20(28-15)30-10-12-31(13-11-30)21(32)16-6-2-3-7-17(16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHJCHLDTOEVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.